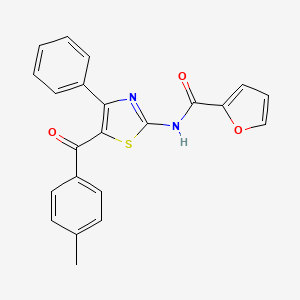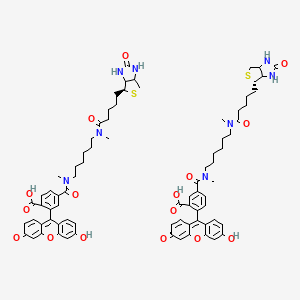
Flubi-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Flubi-2 is a hydrolyzed product of the site-directed fluorogenic probe Flubida-2. It is used as a standard for calibration and can be microinjected into cells to probe the local pH where avidin fusion proteins are located . This compound is a fluorescein-biotin based pH-ratio dye with excitation and emission wavelengths of 480 nm and 520-560 nm, respectively .
Preparation Methods
Flubi-2 is synthesized through the hydrolysis of Flubida-2, a non-fluorescent, membrane-permeable compound. The hydrolysis reaction converts Flubida-2 into this compound, which is membrane-impermeant and fluorescent . The reaction conditions typically involve the use of aqueous solutions and mild temperatures to facilitate the hydrolysis process .
Chemical Reactions Analysis
Flubi-2 undergoes hydrolysis reactions to convert from its precursor, Flubida-2. This reaction is catalyzed by endogenous esterases within cells . The major product of this reaction is this compound itself, which is used for pH determination in various organelles . Common reagents used in these reactions include water and mild acids or bases to adjust the pH .
Scientific Research Applications
Flubi-2 is widely used in scientific research for its ability to measure pH in living cells. It is particularly useful for studying the pH of organelles in the secretory pathway, such as the Golgi apparatus and endoplasmic reticulum . This compound is also used in biomedical applications, including fluorescence-guided disease diagnosis and theranostics . Its high sensitivity and selectivity make it an ideal tool for detecting chemical substances and studying physiological and pathological processes at the cellular level .
Mechanism of Action
Flubi-2 exerts its effects by binding to avidin fusion proteins and fluorescing in response to changes in pH. The fluorescein and biotin moieties in this compound allow for specific labeling and detection of pH changes within cells . The molecular targets of this compound include avidin fusion proteins, which are used to direct the probe to specific cellular locations . The pathways involved in its mechanism of action include the hydrolysis of Flubida-2 and the subsequent fluorescence of this compound in response to pH changes .
Comparison with Similar Compounds
Flubi-2 is similar to other fluorescent pH indicators, such as BCECF (2’,7’-bis-(Carboxyethyl)-5-(and-6)-carboxyfluorescein) and Flubida-2 . this compound is unique in its ability to specifically target avidin fusion proteins and provide ratiometric pH measurements . Other similar compounds include MitoView™ mitochondrial dyes and BCECF, AM ester, which are used for different types of cellular imaging and pH measurements .
Properties
Molecular Formula |
C78H88N8O16S2 |
|---|---|
Molecular Weight |
1457.7 g/mol |
IUPAC Name |
2-(3-hydroxy-6-oxoxanthen-9-yl)-4-[methyl-[6-[methyl-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl]amino]hexyl]carbamoyl]benzoic acid;2-(3-hydroxy-6-oxoxanthen-9-yl)-5-[methyl-[6-[methyl-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl]amino]hexyl]carbamoyl]benzoic acid |
InChI |
InChI=1S/2C39H44N4O8S/c1-42(34(46)10-6-5-9-33-36-30(22-52-33)40-39(50)41-36)17-7-3-4-8-18-43(2)37(47)23-11-14-26(38(48)49)29(19-23)35-27-15-12-24(44)20-31(27)51-32-21-25(45)13-16-28(32)35;1-42(34(46)10-6-5-9-33-36-30(22-52-33)40-39(50)41-36)17-7-3-4-8-18-43(2)37(47)23-11-14-26(29(19-23)38(48)49)35-27-15-12-24(44)20-31(27)51-32-21-25(45)13-16-28(32)35/h2*11-16,19-21,30,33,36,44H,3-10,17-18,22H2,1-2H3,(H,48,49)(H2,40,41,50)/t2*30?,33-,36?/m00/s1 |
InChI Key |
SLQOWFJSMDSMPP-DSRQNWODSA-N |
Isomeric SMILES |
CN(CCCCCCN(C)C(=O)C1=CC(=C(C=C1)C(=O)O)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)CCCC[C@H]5C6C(CS5)NC(=O)N6.CN(CCCCCCN(C)C(=O)C1=CC(=C(C=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O)C(=O)CCCC[C@H]5C6C(CS5)NC(=O)N6 |
Canonical SMILES |
CN(CCCCCCN(C)C(=O)C1=CC(=C(C=C1)C(=O)O)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)CCCCC5C6C(CS5)NC(=O)N6.CN(CCCCCCN(C)C(=O)C1=CC(=C(C=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O)C(=O)CCCCC5C6C(CS5)NC(=O)N6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


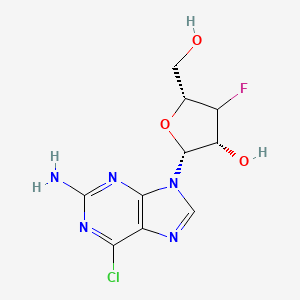

![3-(3-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)phenyl)-2-cyanoacrylamide](/img/structure/B12406797.png)
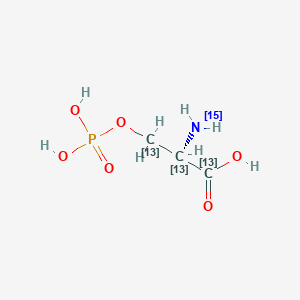
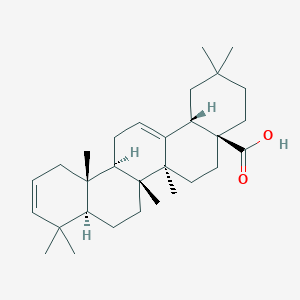

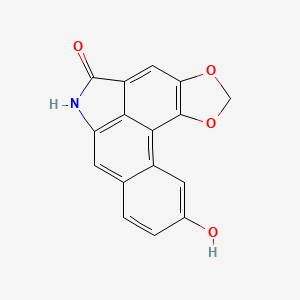

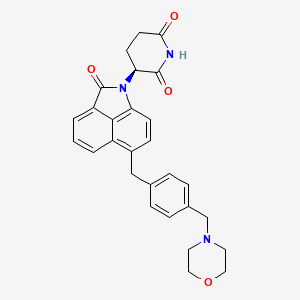
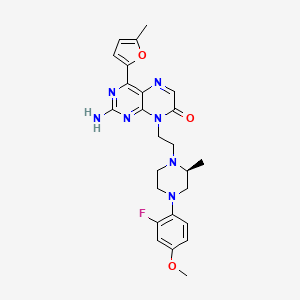

![2-N-[2-(1H-indol-3-yl)ethyl]-4-N-(2-phenylethyl)-1,3,5-triazine-2,4,6-triamine](/img/structure/B12406843.png)
